Acetylmuramyl-valylisoglutamine

Description

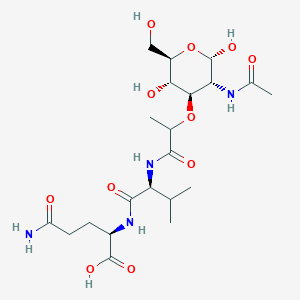

Acetylmuramyl-valylisoglutamine is a bacterial cell wall-derived metabolite characterized by a peptidoglycan backbone. Its structure comprises a sugar moiety, 3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl, linked to a dipeptide chain containing valine and D-isoglutamine (Figure 1). The IUPAC name is 4-carbamoyl-4-[2-(2-{[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanamido)propanamido]pentanedioic acid. This compound shares structural homology with immunostimulatory muramyl peptides, which are recognized by innate immune receptors like NOD2 (nucleotide-binding oligomerization domain-containing protein 2).

Properties

CAS No. |

66112-56-9 |

|---|---|

Molecular Formula |

C21H36N4O11 |

Molecular Weight |

520.5 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C21H36N4O11/c1-8(2)14(19(31)24-11(20(32)33)5-6-13(22)28)25-18(30)9(3)35-17-15(23-10(4)27)21(34)36-12(7-26)16(17)29/h8-9,11-12,14-17,21,26,29,34H,5-7H2,1-4H3,(H2,22,28)(H,23,27)(H,24,31)(H,25,30)(H,32,33)/t9?,11-,12-,14+,15-,16-,17-,21+/m1/s1 |

InChI Key |

JSWFXXIOORJPRY-FYRCTUGQSA-N |

SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)NC(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |

Synonyms |

acetylmuramyl-valylisoglutamine AcMu-Val-iso-Gln MDP(Val) MurNAc-L-Val-D-isoGln N-acetylmuramyl-L-valyl-D-isoglutamine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Acetylmuramyl-valylisoglutamine belongs to the muramyl dipeptide (MDP) family, but its valine substitution distinguishes it from canonical analogs. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Functional Differences

Key Findings:

Amino Acid Substitution Effects: Replacing alanine (in MDP) with valine increases hydrophobicity due to valine’s branched side chain. This may alter membrane permeability or receptor binding kinetics.

D-Isoglutamine Conservation: The D-isomer of isoglutamine is critical for NOD2 recognition across muramyl peptides. Its preservation in this compound suggests retained, though possibly attenuated, immune signaling capacity.

Comparative Solubility : Valine’s hydrophobicity may reduce aqueous solubility relative to MDP, impacting bioavailability in physiological environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.